Fluoromethanol;methanesulfonic acid
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Overview
Description
Fluoromethanol; methanesulfonic acid is a compound that combines the properties of fluoromethanol and methanesulfonic acid Fluoromethanol is an organofluorine compound, while methanesulfonic acid is an organosulfur compound
Synthetic Routes and Reaction Conditions:
Fluoromethanol: Fluoromethanol can be synthesized through the reaction of formaldehyde with hydrogen fluoride. This reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions.
Methanesulfonic Acid: Methanesulfonic acid is commonly produced by the oxidation of dimethyl sulfide using oxygen or chlorine.
Industrial Production Methods:
Fluoromethanol: Industrial production of fluoromethanol involves the use of large-scale reactors where formaldehyde and hydrogen fluoride are combined under controlled conditions to ensure high yield and purity.
Methanesulfonic Acid: Industrial production of methanesulfonic acid involves the oxidation of dimethyl sulfide in large reactors, often using air or chlorine as the oxidizing agent.
Types of Reactions:
Oxidation: Methanesulfonic acid can undergo oxidation reactions to form sulfonic acid derivatives.
Reduction: Fluoromethanol can be reduced to form methanol and other reduced products.
Substitution: Both fluoromethanol and methanesulfonic acid can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, chlorine, and hydrogen peroxide. These reactions are typically conducted at elevated temperatures and in the presence of catalysts.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve the desired reduction.
Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles under specific conditions to facilitate the replacement of functional groups.
Major Products Formed:
Oxidation: Sulfonic acid derivatives and other oxidized products.
Reduction: Methanol and other reduced compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Fluoromethanol; methanesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals, electrolytes for batteries, and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of fluoromethanol; methanesulfonic acid involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
Methanol: Similar to fluoromethanol but lacks the fluorine atom, resulting in different reactivity and properties.
Sulfuric Acid: Similar to methanesulfonic acid but has different solubility and reactivity characteristics.
Uniqueness:
Fluoromethanol: The presence of the fluorine atom imparts unique reactivity and stability compared to methanol.
Methanesulfonic Acid: Offers higher solubility for metal salts and is less corrosive compared to sulfuric acid, making it suitable for specific industrial applications .
Properties
CAS No. |
114435-87-9 |
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Molecular Formula |
C2H7FO4S |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
fluoromethanol;methanesulfonic acid |
InChI |
InChI=1S/CH3FO.CH4O3S/c2-1-3;1-5(2,3)4/h3H,1H2;1H3,(H,2,3,4) |
InChI Key |
OHSUIHHSXFTIEC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C(O)F |
Origin of Product |
United States |
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